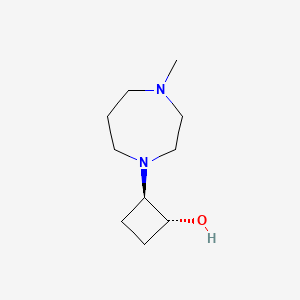
トランス-2-(4-メチル-1,4-ジアゼパン-1-イル)シクロブタン-1-オール
概要
説明
trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol: is a chemical compound that features a cyclobutane ring substituted with a 4-methyl-1,4-diazepane moiety and a hydroxyl group
科学的研究の応用
Chemistry: In chemistry, trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its diazepane moiety is of particular interest due to its potential to interact with various enzymes and receptors .
Medicine: In medicine, trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol may be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors and receptor antagonists .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
作用機序
Result of Action
The result of the action of Trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol is the induction of cell cycle arrest and apoptosis . Particularly, it can facilitate the formation and stabilization of R-loops, induce severe DNA damage, and trigger ATR/CHK1 and ATM/CHK2 kinase signaling cascades in BRCA1-deficient A549 cells . This suggests that defects in the homologous recombination (HR) pathway may exacerbate the DNA damage induced by this compound and cause synthetic lethality and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method provides high enantioselectivity and efficiency, making it suitable for producing chiral 1,4-diazepanes.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes, which offer advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. The use of engineered enzymes, such as imine reductases, can further enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups to the diazepane ring .
類似化合物との比較
- 2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide
- (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
Comparison: Compared to similar compounds, trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol stands out due to its cyclobutane ring, which imparts unique structural and chemical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and reactivity .
特性
IUPAC Name |
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-2-6-12(8-7-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUBVHMIAHRBK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















